N-ethyl-N-propylcarbamoylchloride

Description

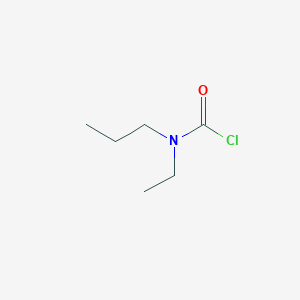

N-Ethyl-N-propylcarbamoyl chloride (CAS: Not explicitly provided in evidence) is a carbamoyl chloride derivative characterized by an ethyl and a propyl substituent on the nitrogen atom of the carbamic acid backbone. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of 148.61 g/mol (calculated). Carbamoyl chlorides are reactive intermediates widely used in synthesizing ureas, pharmaceuticals, and agrochemicals via nucleophilic substitution with amines .

Properties

Molecular Formula |

C6H12ClNO |

|---|---|

Molecular Weight |

149.62 g/mol |

IUPAC Name |

N-ethyl-N-propylcarbamoyl chloride |

InChI |

InChI=1S/C6H12ClNO/c1-3-5-8(4-2)6(7)9/h3-5H2,1-2H3 |

InChI Key |

ZTBGJRUHDDPDEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-propylcarbamoylchloride can be synthesized through the reaction of N-ethyl-N-propylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

N-ethyl-N-propylamine+Phosgene→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow processes to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of hazardous by-products and ensuring high yields .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-propylcarbamoylchloride primarily undergoes nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon. Common reactions include:

Aminolysis: Reaction with amines to form ureas.

Alcoholysis: Reaction with alcohols to form carbamates.

Hydrolysis: Reaction with water to form N-ethyl-N-propylamine and carbon dioxide.

Common Reagents and Conditions

Aminolysis: Typically carried out in the presence of a base such as triethylamine at room temperature.

Alcoholysis: Conducted with an alcohol in the presence of a base, often at elevated temperatures.

Hydrolysis: Occurs readily in the presence of water, often under acidic or basic conditions.

Major Products Formed

Aminolysis: Produces N-ethyl-N-propylurea.

Alcoholysis: Produces N-ethyl-N-propylcarbamate.

Hydrolysis: Produces N-ethyl-N-propylamine and carbon dioxide.

Scientific Research Applications

N-ethyl-N-propylcarbamoylchloride is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of drugs, particularly those targeting the central nervous system.

Industry: Applied in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-propylcarbamoylchloride involves its reactivity with nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamoyl chlorides vary significantly in reactivity, stability, and applications based on their substituents. Below is a comparative analysis of N-ethyl-N-propylcarbamoyl chloride and related compounds:

Table 1: Structural and Reactivity Comparison

Key Findings:

Steric Effects :

- N-Ethyl-N-propylcarbamoyl chloride has intermediate steric hindrance compared to diisopropylcarbamoyl chloride (high hindrance) and N,N-diethylcarbamoyl chloride (low hindrance). This impacts its reaction kinetics with nucleophiles like amines .

- Branched substituents (e.g., isopropyl) reduce reactivity due to hindered access to the electrophilic carbonyl carbon.

Electronic Effects :

- Electron-withdrawing groups (e.g., chlorine) enhance electrophilicity. All carbamoyl chlorides share this trait but differ in substituent-induced electronic modulation.

Applications :

- Linear alkyl-substituted carbamoyl chlorides (e.g., N-ethyl-N-propyl) are preferred in synthesizing asymmetric ureas for drug discovery.

- Diisopropylcarbamoyl chloride is used in controlled reactions requiring slower kinetics, such as peptide modifications .

Contrast with Non-Carbamoyl Analogs:

- Compounds like 2-(N-Isopropyl-N-propylamino)ethyl chloride () belong to the aminoethyl chloride class, which lack the carbonyl group critical for urea formation. Their reactivity focuses on alkylation rather than carbamoylation .

Research Findings and Limitations

Synthetic Utility :

- N-Ethyl-N-propylcarbamoyl chloride is underrepresented in recent literature compared to its diethyl or diisopropyl counterparts. Its asymmetric structure may offer unique regioselectivity in multi-step syntheses.

Safety and Handling :

- Like all carbamoyl chlorides, it is moisture-sensitive and releases HCl upon hydrolysis. Proper storage under inert conditions is critical.

Data Gaps: No direct experimental data (e.g., NMR, melting point) was found in the provided evidence. Future studies should prioritize characterizing its physicochemical properties.

Biological Activity

N-ethyl-N-propylcarbamoylchloride is an organic compound classified as a carbamoyl chloride, characterized by its unique structure that includes an ethyl and a propyl group attached to a carbamoyl moiety. Its chemical formula is with a molecular weight of approximately 149.62 g/mol. This compound exhibits notable reactivity, particularly in nucleophilic substitution reactions, which are essential for various synthetic applications in organic chemistry and pharmaceutical development.

Chemical Structure and Reactivity

The presence of the carbamoyl chloride functional group makes this compound highly reactive, particularly towards nucleophiles. This reactivity allows it to participate in several important chemical reactions:

- Nucleophilic Acyl Substitution : This is the primary reaction pathway for carbamoyl chlorides, where nucleophiles such as amines can replace the chlorine atom, forming corresponding amides.

- Formation of Derivatives : The ability of this compound to react with various nucleophiles leads to the synthesis of diverse derivatives with potential biological activities.

Antimicrobial Activity

Compounds similar to this compound have been investigated for their antimicrobial properties. For example, carbamoyl chlorides are often utilized in the synthesis of antibiotics and antifungal agents due to their ability to modify biomolecules effectively. The reactivity of these compounds allows for the introduction of functional groups that enhance biological activity against various pathogens .

Anti-inflammatory Properties

Research indicates that carbamoyl chlorides may also play a role in anti-inflammatory responses. Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could potentially be developed into anti-inflammatory agents through further modification .

Case Studies and Research Findings

Several studies have explored the biological implications of carbamoyl chlorides, providing insights into their mechanisms and potential applications:

- Mechanistic Studies : A study on the solvolysis of carbamoyl chlorides indicated that these compounds undergo bimolecular reactions in certain solvents, leading to the formation of stable products that may exhibit biological activity .

- Synthesis of Bioactive Compounds : Research has demonstrated that derivatives synthesized from carbamoyl chlorides can possess significant biological activities, including herbicidal and fungicidal properties . These findings suggest that this compound could serve as a precursor for developing new agrochemicals or pharmaceuticals.

- Pharmacological Applications : The structural versatility of this compound allows it to be used as an intermediate in synthesizing various bioactive molecules. For instance, it can be employed in creating compounds with muscle relaxant or anticonvulsant properties .

Comparative Analysis of Related Compounds

To better understand the potential biological activities associated with this compound, a comparison with similar compounds is useful. The following table summarizes key features and activities:

| Compound Name | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-ethyl-N-propylpropanamide | C8H17NO | Contains a propanamide group | Antimicrobial properties |

| N,N-diethylcarbamoyl chloride | C7H14ClN | Similar functional group | Used in organic synthesis |

| N-ethyl-N-propylhexanamide | C11H23NO | Longer carbon chain | Exhibits anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.